Cas no 1707574-34-2 (5-nitro-2-(propan-2-yl)-1,3-benzoxazole)
5-nitro-2-(propan-2-yl)-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
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- Benzoxazole, 2-(1-methylethyl)-5-nitro-
- 5-nitro-2-(propan-2-yl)-1,3-benzoxazole
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- MDL: MFCD25122179
- Inchi: 1S/C10H10N2O3/c1-6(2)10-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-6H,1-2H3
- InChI Key: WHDTWTGRAXUEGQ-UHFFFAOYSA-N
- SMILES: O1C2=CC=C([N+]([O-])=O)C=C2N=C1C(C)C
5-nitro-2-(propan-2-yl)-1,3-benzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268574-0.05g |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 0.05g |
$101.0 | 2023-09-11 | |
| Enamine | EN300-268574-0.1g |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 0.1g |
$152.0 | 2023-09-11 | |
| Enamine | EN300-268574-0.25g |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 0.25g |
$216.0 | 2023-09-11 | |
| Enamine | EN300-268574-0.5g |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 0.5g |
$407.0 | 2023-09-11 | |
| Enamine | EN300-268574-1.0g |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-268574-2.5g |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 2.5g |
$1034.0 | 2023-09-11 | |
| Enamine | EN300-268574-5.0g |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 5.0g |
$1530.0 | 2023-03-01 | |
| Enamine | EN300-268574-10.0g |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 10.0g |
$2269.0 | 2023-03-01 | |
| Ambeed | A1085438-1g |
5-Nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 1g |
$596.0 | 2024-08-03 | |
| Ambeed | A1085438-5g |
5-Nitro-2-(propan-2-yl)-1,3-benzoxazole |
1707574-34-2 | 95% | 5g |
$1191.0 | 2024-08-03 |
5-nitro-2-(propan-2-yl)-1,3-benzoxazole Suppliers
5-nitro-2-(propan-2-yl)-1,3-benzoxazole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 5-nitro-2-(propan-2-yl)-1,3-benzoxazole
5-Nitro-2-(Propan-2-yl)-1,3-Benzoxazole: A Comprehensive Overview
5-Nitro-2-(Propan-2-yl)-1,3-Benzoxazole, also known by its CAS number 1707574-34-2, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzoxazoles, which are well-known for their versatile applications in drug design, optoelectronics, and sensor technologies. The structure of 5-Nitro-2-(Propan-2-yl)-1,3-Benzoxazole consists of a benzene ring fused with an oxazole ring, featuring a nitro group at the 5-position and an isopropyl group at the 2-position. These substituents significantly influence the compound's electronic properties and reactivity.
The synthesis of 5-Nitro-2-(Propan-2-yl)-1,3-Benzoxazole typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various strategies, including nucleophilic aromatic substitution and oxidative coupling reactions, to optimize the synthesis process. The incorporation of the nitro group at the 5-position plays a crucial role in modulating the electronic characteristics of the molecule, making it suitable for applications in electrochemistry and photovoltaics.
One of the most promising applications of 5-Nitro-2-(Propan-2-yl)-1,3-Benzoxazole lies in its use as a building block for advanced materials. Its unique electronic structure allows it to serve as a dopant in organic semiconductors, enhancing their charge transport properties. Recent studies have demonstrated that this compound can significantly improve the performance of organic field-effect transistors (OFETs) by facilitating efficient hole mobility. Additionally, its ability to act as a photosensitizer has opened new avenues in photocatalysis and solar energy conversion.
In the realm of drug discovery, 5-Nitro-2-(Propan-2-yl)-1,3-Benzoxazole has shown potential as a lead compound for developing novel therapeutic agents. Its structural features make it an attractive candidate for targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders. Preclinical studies have highlighted its ability to modulate key enzymes and receptors, suggesting its potential as a drug candidate with high bioavailability and selectivity.
The environmental impact of 5-Nitro-2-(Propan-2-yl)-1,3-Benzoxazole has also been a topic of recent research interest. Studies have focused on understanding its biodegradation pathways and assessing its toxicity profile under various environmental conditions. These investigations are crucial for ensuring the sustainable use of this compound in industrial applications while minimizing its ecological footprint.
In conclusion, 5-Nitro-2-(Propan-2-yl)-1,3-Benzoxazole, with its CAS number 1707574-34-2, represents a versatile and innovative chemical entity with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new potentials for this compound, solidifying its position as a key player in modern chemistry and materials science.
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